2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-
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Overview
Description
2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- is an organic compound that features a furan ring attached to a propanoic acid moiety, with a b-[[(1,1-dimethylethoxy)carbonyl]amino] substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available furan derivatives and amino acids.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted furan derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Used in the synthesis of peptide mimetics and other biologically relevant molecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of novel materials and polymers.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the amino and carboxylic acid groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Furanpropanoic acid: Lacks the b-[[(1,1-dimethylethoxy)carbonyl]amino] substituent, making it less versatile in certain synthetic applications.
3-Furanpropanoic acid: Differs in the position of the furan ring attachment, which can affect its reactivity and applications.
2-Furoic acid: Contains a carboxylic acid group directly attached to the furan ring, offering different chemical properties and uses.
Uniqueness: 2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- is unique due to its combination of a furan ring with a protected amino acid moiety, providing a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-amino-3-(furan-2-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)8(9(13)10(14)15)7-5-4-6-17-7/h4-6,8-9H,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGQGSTZCPRLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CO1)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721656 |
Source
|
Record name | 2-Amino-4-tert-butoxy-3-(furan-2-yl)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-03-0 |
Source
|
Record name | 2-Amino-4-tert-butoxy-3-(furan-2-yl)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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